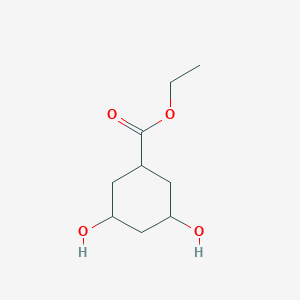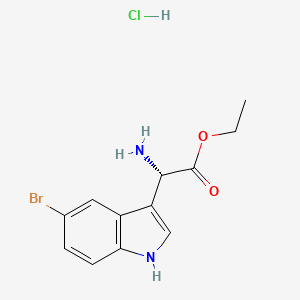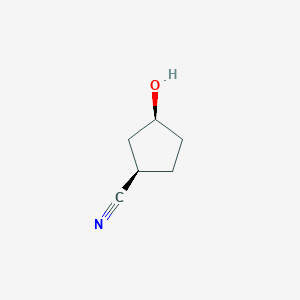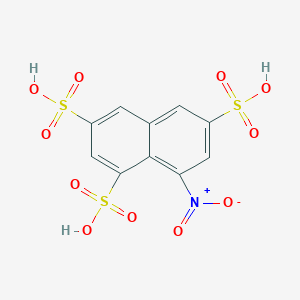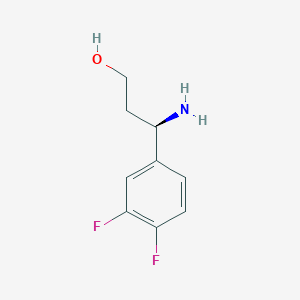
3,8-Dichlorofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dichlorofluoranthene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C16H8Cl2 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure, making it a chlorinated derivative of fluoranthene. It is primarily used in research settings and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 3,8-Dichlorofluoranthene typically involves halogenation reactions where chlorine atoms are introduced into the fluoranthene molecule. One common method includes the chlorination of fluoranthene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 8 positions .
Analyse Des Réactions Chimiques
3,8-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated fluorenones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of fluoranthene.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,8-Dichlorofluoranthene involves its interaction with biological molecules, leading to potential toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The molecular targets include enzymes involved in detoxification processes and receptors that mediate cellular responses to environmental toxins . The pathways involved in its action are related to oxidative stress and the activation of signaling pathways that lead to cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
3,8-Dichlorofluoranthene can be compared with other chlorinated polycyclic aromatic hydrocarbons (ClPAHs) such as:
- 3,9-Dichlorophenanthrene
- 9,10-Dichlorophenanthrene
- 3,4-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
These compounds share similar structural features but differ in the position and number of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Propriétés
Formule moléculaire |
C16H8Cl2 |
|---|---|
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
3,8-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
Clé InChI |
ADBPUTUHSVGVSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



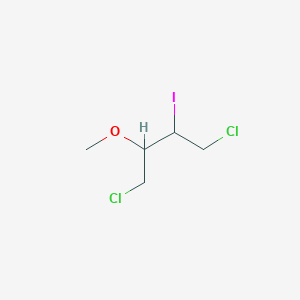
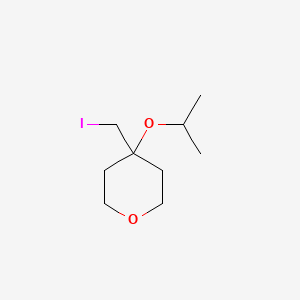
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

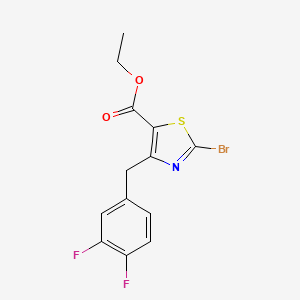
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
